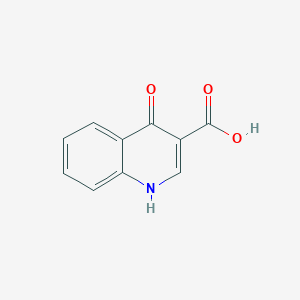

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B372835

Key on ui cas rn:

34785-11-0

M. Wt: 189.17 g/mol

InChI Key: ILNJBIQQAIIMEY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08476442B2

Procedure details

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid, 26, (1.0 eq) and 5-amino-2,4-di-tert-, butylphenyl methyl carbonate, 32, (1.1 eq) were charged to a reactor. 2-MeTHF (4.0 vol, relative to the acid) was added followed by T3P® 50% solution in 2-MeTHF (1.7 eq). The T3P charged vessel was washed with 2-MeTHF (0.6 vol). Pyridine (2.0 eq) was then added, and the resulting suspension was heated to 47.5+/−5.0° C. and held at this temperature for 8 hours. A sample was taken and checked for completion by HPLC. Once complete, the resulting mixture was cooled to 25.0° C.+/−2.5° C. 2-MeTHF was added (12.5 vol) to dilute the mixture. The reaction mixture was washed with water (10.0 vol) 2 times. 2-MeTHF was added to bring the total volume of reaction to 40.0 vol (˜16.5 vol charged). To this solution was added NaOMe/MeOH (1.7 equiv) to perform the methanolysis. The reaction was stirred for no less than 1.0 hour, and checked for completion by HPLC. Once complete, the reaction was quenched with 1 N HCl (10.0 vol), and washed with 0.1 N HCl (10.0 vol). The organic solution was polish filtered to remove any particulates and placed in a second reactor. The filtered solution was concentrated at no more than 35° C. (jacket temperature) and no less than 8.0° C. (internal reaction temperature) under reduced pressure to 20 vol. CH3CN was added to 40 vol and the solution concentrated at no more than 35° C. (jacket temperature) and no less than 8.0° C. (internal reaction temperature) to 20 vol. The addition of CH3CN and concentration cycle was repeated 2 more times for a total of 3 additions of CH3CN and 4 concentrations to 20 vol. After the final concentration to 20 vol, 16.0 vol of CH3CN was added followed by 4.0 vol of H2O to make a final concentration of 40 vol of 10% H2O/CH3CN relative to the starting acid. This slurry was heated to 78.0° C.+/−5.0° C. (reflux). The slurry was then stirred for no less than 5 hours. The slurry was cooled to 0.0° C.+/−5° C. over 5 hours, and filtered. The cake was washed with 0.0° C.+/−5.0° C. CH3CN (5 vol) 4 times. The resulting solid (compound 34) was dried in a vacuum oven at 50.0° C.+/−5.0° C. 1H NMR (400 MHz, DMSO-d6) δ 12.8 (s, 1H), 11.8 (s, 1H), 9.2 (s, 1H), 8.9 (s, 1H), 8.3 (s, 1H), 7.2 (s, 1H), 7.9 (t, 1H), 7.8 (d, 1H), 7.5 (t, 1H), 7.1 (s, 1H), 1.4 (s, 9H).

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

butylphenyl methyl carbonate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

NaOMe MeOH

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Identifiers

|

REACTION_CXSMILES

|

[O:1]=[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][CH:4]=[C:3]1[C:12]([OH:14])=O.C(=O)(OC)O[C:17]1C=CC=[CH:19][C:18]=1[CH2:23]CCC.[CH3:30][CH:31]1[O:35][CH2:34][CH2:33][CH2:32]1.C(P1(=O)OP(CCC)(=O)OP([CH2:50][CH2:51][CH3:52])(=O)O1)CC.[N:54]1C=CC=C[CH:55]=1.[CH3:60][O-].[Na+].CO>>[C:51]([C:34]1[CH:33]=[C:32]([C:18]([CH3:17])([CH3:19])[CH3:23])[C:31]([OH:35])=[CH:30][C:55]=1[NH:54][C:12]([C:3]1[C:2](=[O:1])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][CH:4]=1)=[O:14])([CH3:52])([CH3:60])[CH3:50] |f:5.6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C1C(=CNC2=CC=CC=C12)C(=O)O

|

|

Name

|

butylphenyl methyl carbonate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(OC1=C(C=CC=C1)CCCC)(OC)=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1CCCO1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)P1(OP(OP(O1)(=O)CCC)(=O)CCC)=O

|

Step Four

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1CCCO1

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC=C1

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1CCCO1

|

Step Eight

|

Name

|

NaOMe MeOH

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[O-].[Na+].CO

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction was stirred for no less than 1.0 hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WASH

|

Type

|

WASH

|

|

Details

|

The T3P charged vessel was washed with 2-MeTHF (0.6 vol)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the resulting suspension was heated to 47.5+/−5.0° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Once complete, the resulting mixture was cooled to 25.0° C.+/−2.5° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

to dilute the mixture

|

WASH

|

Type

|

WASH

|

|

Details

|

The reaction mixture was washed with water (10.0 vol) 2 times

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

2-MeTHF was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the total volume of reaction

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

to 40.0 vol (˜16.5 vol charged)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Once complete, the reaction was quenched with 1 N HCl (10.0 vol)

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 0.1 N HCl (10.0 vol)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove any particulates

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

placed in a second reactor

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtered solution was concentrated at no more than 35° C. (jacket temperature) and no less than 8.0° C. (internal reaction temperature) under reduced pressure to 20 vol. CH3CN

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to 40 vol

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the solution concentrated at no more than 35° C. (jacket temperature) and no less than 8.0° C. (internal reaction temperature) to 20

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The addition of CH3CN and concentration cycle

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

for a total of 3 additions of CH3CN and 4 concentrations to 20 vol. After the final

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentration to 20 vol, 16.0 vol of CH3CN

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

This slurry was heated to 78.0° C.+/−5.0° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

(reflux)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The slurry was then stirred for no less than 5 hours

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The slurry was cooled to 0.0° C.+/−5° C. over 5 hours

|

|

Duration

|

5 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

The cake was washed with 0.0° C.+/−5.0° C

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The resulting solid (compound 34) was dried in a vacuum oven at 50.0° C.+/−5.0° C

|

Outcomes

Product

Details

Reaction Time |

8 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)(C)(C)C1=C(C=C(C(=C1)C(C)(C)C)O)NC(=O)C1=CNC2=CC=CC=C2C1=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |